molecular formula C14H22N2O2 B11719299 1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine

1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine

Cat. No.: B11719299
M. Wt: 250.34 g/mol
InChI Key: FPZIFVAZRYDTSD-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine is an organic compound belonging to the piperazine family It features a piperazine ring substituted with a 2,4-dimethoxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine typically involves the reaction of 2,4-dimethoxybenzaldehyde with 3,3-dimethylpiperazine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazines or aromatic compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3,3-dimethylpiperazine

InChI

InChI=1S/C14H22N2O2/c1-14(2)10-16(8-7-15-14)12-6-5-11(17-3)9-13(12)18-4/h5-6,9,15H,7-8,10H2,1-4H3

InChI Key

FPZIFVAZRYDTSD-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1)C2=C(C=C(C=C2)OC)OC)C

Origin of Product

United States

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